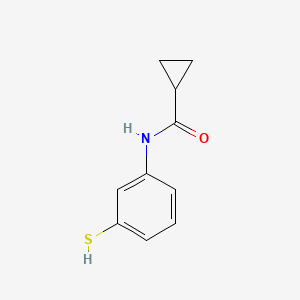

N-(3-sulfanylphenyl)cyclopropanecarboxamide

Description

Properties

Molecular Formula |

C10H11NOS |

|---|---|

Molecular Weight |

193.27 g/mol |

IUPAC Name |

N-(3-sulfanylphenyl)cyclopropanecarboxamide |

InChI |

InChI=1S/C10H11NOS/c12-10(7-4-5-7)11-8-2-1-3-9(13)6-8/h1-3,6-7,13H,4-5H2,(H,11,12) |

InChI Key |

NSSXMJCBGMJSLI-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C(=O)NC2=CC(=CC=C2)S |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-sulfanylphenyl)cyclopropanecarboxamide typically involves the reaction of 3-mercaptobenzoic acid with cyclopropanecarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then treated with ammonia or an amine to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-(3-sulfanylphenyl)cyclopropanecarboxamide undergoes various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxamide group can be reduced to form amines.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents such as bromine or nitric acid can be employed under acidic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Halogenated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

N-(3-sulfanylphenyl)cyclopropanecarboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or modulator.

Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-sulfanylphenyl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. Additionally, the cyclopropane ring may interact with hydrophobic pockets in enzymes, affecting their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key structural differences among cyclopropanecarboxamide derivatives lie in their aromatic substituents and functional groups. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison

Key Observations:

- Sulfanyl vs. Sulfonyl Groups : The sulfanyl (-SH) group in the target compound is redox-active and prone to oxidation, unlike sulfonamide derivatives (e.g., ), which exhibit higher metabolic stability .

- Polar vs. Lipophilic Groups: Cyanophenyl (22) and aminopyridinyl (14) derivatives have enhanced solubility compared to trifluoromethyl- or naphthyl-substituted analogs (9), which prioritize membrane permeability .

- Molecular Weight : Derivatives range from 177.20 (14) to 410.42 (12), with higher weights often correlating with CNS activity (e.g., lemborexant) .

Unique Aspects of this compound :

- The sulfanyl group may enable disulfide bond formation or metal chelation, useful in enzyme inhibition or antioxidant applications.

- Compared to CFTR-targeting sulfonamides (10), the thiol group could offer distinct binding interactions in redox-sensitive targets .

Biological Activity

N-(3-sulfanylphenyl)cyclopropanecarboxamide is a chemical compound with a unique structure that includes a cyclopropane ring and a sulfanyl (thio) group. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHNOS

- Molecular Weight : 193.27 g/mol

- Functional Groups : Cyclopropane ring, carboxamide, and sulfanyl group.

The presence of the sulfanyl group is significant as it can participate in various chemical reactions, including oxidation and substitution reactions, which may influence the compound's biological interactions.

Research indicates that this compound interacts with various biological macromolecules, potentially modulating enzyme activity and receptor interactions. The sulfanyl group can undergo redox reactions, while the cyclopropane ring may provide structural rigidity that enhances binding affinity to target proteins.

Key Mechanisms:

- Redox Reactions : The sulfanyl group can be oxidized to sulfoxides or sulfones, which may alter biological activity.

- Hydrogen Bonding : The cyano group can engage in hydrogen bonding with biological targets, influencing their activity.

Pharmacological Properties

Studies have suggested that compounds containing sulfanyl groups are often associated with anti-inflammatory and anticancer activities. Preliminary research on this compound indicates potential in these areas:

- Anti-inflammatory Activity : The compound may inhibit pro-inflammatory cytokine production through its interaction with specific receptors involved in inflammation pathways.

- Anticancer Activity : Initial findings suggest that it may induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and death .

Research Findings

Several studies have explored the biological effects of this compound:

- Cell Viability Assays : In vitro studies demonstrated that treatment with this compound reduced cell viability in various cancer cell lines, suggesting cytotoxic effects.

- Mechanistic Studies : Investigations into the compound's mechanism revealed that it may interfere with key signaling pathways involved in cell proliferation and survival, particularly in cancerous tissues .

- Comparative Analyses : Similar compounds were analyzed to understand the unique properties of this compound. For instance:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| N-(3-fluoro-4-sulfanylphenyl)cyclopropanecarboxamide | CHFNOS | Fluorine substituent potentially enhances activity |

| N-(3-iodophenyl)cyclopropanecarboxamide | CHINO | Iodine substituent may influence bioavailability |

| N-[3-(aminocarbonothioyl)phenyl]cyclopropanecarboxamide | CHNO\S | Amino group could enhance interactions with targets |

Q & A

Q. Advanced

- Cyclopropane rigidity : The strained ring enhances binding to hydrophobic kinase pockets (e.g., GSK-3β in ). Methyl groups at C2 and C3 () increase steric bulk, reducing off-target effects.

- Sulfanylphenyl group : The -SH group in This compound can form hydrogen bonds with catalytic lysine residues (e.g., Lys85 in IKK2). Oxidation to disulfides may diminish activity, necessitating stabilized analogs like *N-(3-methylsulfonylphenyl) derivatives .

What in silico approaches are recommended for predicting the target engagement and selectivity of cyclopropanecarboxamide analogs?

Q. Advanced

- Molecular dynamics (MD) simulations : Analyze binding stability over 100 ns trajectories (e.g., using GROMACS) to assess interactions with kinase ATP-binding sites.

- Pharmacophore modeling : Identify critical features (e.g., hydrogen bond donors, aromatic rings) using tools like PharmaGist. ’s NLRP3 inhibitors were optimized using ligand-based pharmacophores.

- ADMET prediction : Tools like SwissADME predict permeability (LogP <5) and CYP450 inhibition risks. Prioritize analogs with high gastrointestinal absorption (HIA >80%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.